Xylamidine

Description

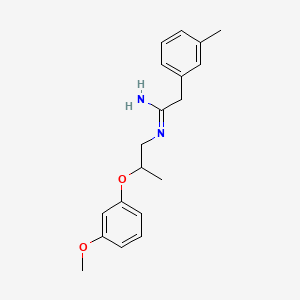

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYTUFKIORWTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6443-40-9 (tosylate), 13717-05-0 (tosylate hemihydrate salt/solvate) | |

| Record name | Xylamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90863843 | |

| Record name | Xylamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6443-50-1 | |

| Record name | Xylamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0PC84NZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xylamidine's Mechanism of Action at 5-HT2 Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Xylamidine, a peripherally acting antagonist of serotonin 5-HT2 receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics.

Executive Summary

This compound is a potent and selective antagonist of peripheral 5-HT2 receptors, with a notable inability to cross the blood-brain barrier. This peripheral selectivity makes it a valuable pharmacological tool for distinguishing between central and peripheral serotonergic effects. This guide will detail this compound's binding affinity and functional antagonism at 5-HT2 receptors, the associated signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.

Binding Affinity and Functional Potency of this compound

This compound's interaction with 5-HT2 receptors has been characterized through radioligand binding assays and in vitro functional assessments. The quantitative data from these studies are summarized below.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| 5-HT₂ | [³H]Spiperone | Rat Frontal Cortex | 1.3 ± 0.1 | [1] |

| 5-HT₁ | [³H]Serotonin | Rat Brain | 410 ± 60 | [1] |

Table 2: Functional Antagonism of this compound

| Assay | Tissue/System | Agonist | pA₂ | Reference |

| Serotonin-induced Contraction | Rat Jugular Vein | Serotonin | 8.8 | [1] |

These data demonstrate that this compound is a potent and selective antagonist at 5-HT2 receptors, exhibiting significantly higher affinity for this receptor class over 5-HT1 receptors. Its high pA₂ value in a functional assay confirms its potent antagonistic activity at a physiological level.

Signaling Pathways

The 5-HT2 receptor family, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, primarily signals through the Gq/11 G-protein coupled pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.

This compound, as a competitive antagonist, binds to the 5-HT2 receptor but does not activate this signaling cascade. Instead, it occupies the receptor binding site, thereby preventing the binding of serotonin and other agonists and inhibiting the downstream signaling events.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the mechanism of action of this compound at 5-HT2 receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Protocol Details (based on Fuller et al., 1986):

-

Membrane Preparation: Frontal cortex from male Wistar rats was homogenized in 50 volumes of ice-cold 0.32 M sucrose. The homogenate was centrifuged at 1000 x g for 10 minutes, and the resulting supernatant was centrifuged at 17,000 x g for 20 minutes. The pellet was resuspended in 50 mM Tris-HCl buffer (pH 7.4).

-

Assay Conditions: The incubation mixture (1 ml) contained the membrane preparation (approximately 0.2 mg protein), 0.5 nM [³H]spiperone, and various concentrations of this compound.

-

Incubation: The mixture was incubated at 37°C for 15 minutes.

-

Filtration: The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were washed three times with 5 ml of ice-cold Tris-HCl buffer.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding was determined in the presence of 1 µM d-butaclamol. The IC₅₀ value was determined from the competition curve, and the Kᵢ value was calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Bioassay (Isolated Tissue)

This type of assay measures the ability of a compound to antagonize the physiological response induced by an agonist in an isolated tissue.

Protocol Details (based on Fuller et al., 1986):

-

Tissue Preparation: Jugular veins were isolated from male Wistar rats and cut into rings.

-

Mounting: The rings were mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The tissues were placed under an initial tension of 1 g.

-

Equilibration: The tissues were allowed to equilibrate for at least 60 minutes.

-

Experimental Procedure: A cumulative concentration-response curve to serotonin was obtained. The tissues were then washed, and after a recovery period, they were incubated with a specific concentration of this compound for 30 minutes. A second concentration-response curve to serotonin was then generated in the presence of this compound.

-

Data Analysis: The dose ratio (the ratio of the EC₅₀ of serotonin in the presence and absence of this compound) was calculated. A Schild plot was constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2, was determined from the x-intercept of the Schild plot.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of 5-HT2 receptor activation, to quantify receptor antagonism.

General Protocol:

-

Cell Culture and Labeling: Cells expressing the 5-HT2 receptor of interest are cultured and incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Assay Conditions: The labeled cells are pre-incubated with various concentrations of this compound or vehicle.

-

Stimulation: The cells are then stimulated with a fixed concentration of serotonin (typically the EC₈₀) for a defined period.

-

Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Quantification: The total [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the serotonin-stimulated IP accumulation (IC₅₀) is determined.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, another key event in 5-HT2 receptor signaling, to assess antagonist activity.

General Protocol:

-

Cell Culture and Dye Loading: Cells expressing the 5-HT2 receptor are plated and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Conditions: The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle.

-

Measurement: The baseline fluorescence is measured using a fluorescence plate reader. The cells are then stimulated with a fixed concentration of serotonin.

-

Quantification: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

Data Analysis: The concentration of this compound that inhibits 50% of the serotonin-induced calcium response (IC₅₀) is determined.

Conclusion

This compound is a well-characterized, peripherally restricted 5-HT2 receptor antagonist. Its high affinity and potent functional antagonism at these receptors, coupled with its inability to access the central nervous system, make it an indispensable tool for delineating the peripheral actions of serotonin. The experimental protocols detailed in this guide provide a framework for the continued investigation of 5-HT2 receptor pharmacology and the development of novel therapeutic agents with targeted serotonergic activity.

References

Xylamidine: A Technical Whitepaper on its Peripheral Selectivity and Interaction with the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylamidine is a potent antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, notable for its pronounced peripheral selectivity. This characteristic is primarily attributed to its limited ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data on this compound, focusing on its pharmacological activity, physicochemical properties, and the experimental evidence supporting its peripheral restriction. The document includes a summary of quantitative data, detailed experimental methodologies for key cited studies, and visualizations of relevant biological pathways and experimental workflows. While direct quantitative values for receptor binding affinity and explicit studies on its interaction with efflux transporters like P-glycoprotein are not extensively available in the public domain, this guide synthesizes the existing evidence to provide a thorough understanding of this compound's unique pharmacological profile.

Introduction

The development of peripherally selective drugs is a key strategy in modern pharmacology to minimize central nervous system (CNS) side effects. This compound serves as a classic example of such a compound, demonstrating potent antagonism at peripheral 5-HT2A receptors without eliciting centrally mediated effects. Its utility in research has been to delineate the peripheral versus central actions of serotonin. Understanding the mechanisms that confine this compound's activity to the periphery is crucial for the rational design of new drugs with desired tissue-specific actions. This whitepaper will delve into the evidence that establishes this compound's peripheral selectivity, with a particular focus on its relationship with the blood-brain barrier.

Physicochemical and Pharmacological Properties of this compound

The peripheral selectivity of a drug is often governed by its physicochemical properties, which influence its ability to cross biological membranes, particularly the tightly regulated BBB.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 312.4 g/mol | PubChem |

| Calculated logP | 3.3 | PubChem |

| Chemical Formula | C₁₉H₂₄N₂O₂ | PubChem |

Note: The logP value is a calculated prediction and may not reflect experimental values.

Pharmacological Data

This compound is characterized as a potent 5-HT2A receptor antagonist. Although specific Kᵢ or IC₅₀ values from publicly available literature are scarce, its potency has been demonstrated in various functional assays.

| Parameter | Description | Result | Citation |

| 5-HT2A Receptor Binding | Inhibition of [³H]-spiperone binding to rat frontal cortex membranes | Potent inhibitor | [1] |

| In Vitro Functional Activity | Antagonism of 5-HT2 receptor-mediated contractile response in rat jugular vein | Potent antagonist | [1] |

| In Vivo Peripheral Activity | Antagonism of the pressor response to intravenously injected serotonin in pithed rats | Effective at 0.1 and 0.3 mg/kg, i.p. | [1] |

| In Vivo Central Activity | Antagonism of quipazine-induced elevation of serum corticosterone | Ineffective at 1 and 3 mg/kg, i.p. | [1] |

The Blood-Brain Barrier and this compound

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

Evidence for Limited BBB Penetration

The primary evidence for this compound's lack of BBB penetration comes from comparative in vivo studies that show a clear dissociation between its peripheral and central effects. As detailed in the table above, doses of this compound that are effective in blocking peripheral serotonergic responses have no effect on a centrally mediated serotonergic response[1].

Potential Mechanisms for Low BBB Permeability

The limited BBB penetration of this compound is likely due to a combination of factors:

-

Physicochemical Properties: While its molecular weight of 312.4 g/mol is below the general cutoff of 400-500 Da often associated with BBB penetration, other factors such as polar surface area and the number of rotatable bonds (not detailed in available literature) may contribute to its low permeability. Its calculated logP of 3.3 suggests a degree of lipophilicity, which is typically favorable for membrane permeation; however, this single parameter is not solely predictive.

-

Efflux Transporter Substrate: A key hypothesis for the low brain concentrations of many peripherally restricted drugs is that they are substrates for active efflux transporters at the BBB, such as P-glycoprotein (P-gp). There is currently no direct experimental evidence in the public domain confirming or refuting that this compound is a P-gp substrate. However, its chemical structure does not preclude this possibility.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's activity. These protocols are reconstructed based on standard pharmacological procedures and the descriptions available in the cited literature.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity of this compound for the 5-HT2A receptor.

Materials:

-

Rat frontal cortex tissue

-

[³H]-Spiperone (radioligand)

-

Serotonin (for non-specific binding determination)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare crude membrane homogenates from rat frontal cortex.

-

Incubate the membrane homogenates with a fixed concentration of [³H]-Spiperone in Tris-HCl buffer.

-

For competition binding, include varying concentrations of this compound in the incubation mixture.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled serotonin.

-

After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data to determine the IC₅₀ value of this compound, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

Serotonin-Induced Contraction in Isolated Rat Jugular Vein

Objective: To assess the functional antagonist activity of this compound at peripheral 5-HT2A receptors.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Serotonin

-

This compound

-

Organ bath system with isometric force transducers

Protocol:

-

Isolate the jugular veins from euthanized rats and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate under a resting tension.

-

Construct a cumulative concentration-response curve to serotonin to establish a baseline contractile response.

-

After washing the tissues, incubate them with a fixed concentration of this compound for a predetermined period.

-

In the presence of this compound, repeat the cumulative concentration-response curve to serotonin.

-

A rightward shift in the serotonin concentration-response curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated from these data.

In Vivo Pressor Response to Serotonin in Pithed Rats

Objective: To evaluate the in vivo antagonist effect of this compound on a peripherally mediated serotonergic response.

Materials:

-

Male Sprague-Dawley rats

-

Urethane for anesthesia

-

Pithing rod

-

Serotonin

-

This compound

-

Blood pressure monitoring equipment

Protocol:

-

Anesthetize the rats and pith the spinal cord to eliminate central cardiovascular reflexes.

-

Cannulate the trachea for artificial respiration and a carotid artery for blood pressure measurement.

-

Administer this compound or vehicle intraperitoneally (i.p.).

-

After a set pretreatment time, administer a bolus intravenous (i.v.) injection of serotonin.

-

Record the change in mean arterial pressure.

-

A reduction in the pressor response to serotonin in the this compound-treated group compared to the vehicle group indicates peripheral 5-HT2A receptor antagonism.

Quipazine-Induced Corticosterone Elevation in Rats

Objective: To assess the ability of this compound to antagonize a centrally mediated serotonergic response.

Materials:

-

Male Wistar rats

-

Quipazine (a 5-HT receptor agonist that crosses the BBB)

-

This compound

-

Trunk blood collection supplies

-

Corticosterone assay kit (e.g., ELISA or RIA)

Protocol:

-

Administer this compound or vehicle i.p. to the rats.

-

After a specified pretreatment period, administer quipazine i.p.

-

At the time of peak corticosterone response to quipazine (typically 30-60 minutes), euthanize the animals and collect trunk blood.

-

Separate the serum and measure corticosterone levels using a validated assay.

-

A lack of reduction in the quipazine-induced corticosterone elevation in the this compound-treated group compared to the vehicle group suggests that this compound does not antagonize central 5-HT receptors.

Visualizations

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Assessing Peripheral Selectivity

Caption: Logical workflow for determining the peripheral selectivity of this compound.

Hypothesized Interaction of this compound at the Blood-Brain Barrier

Caption: Hypothesized role of P-glycoprotein in the efflux of this compound at the BBB.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent peripheral 5-HT2A receptor antagonism and markedly limited central nervous system activity. The evidence strongly suggests that this peripheral selectivity is due to its inability to effectively cross the blood-brain barrier. While its physicochemical properties likely play a role, the potential for it being a substrate of efflux transporters like P-glycoprotein remains a compelling, yet unproven, hypothesis. Further studies to definitively determine its receptor binding affinities (Kᵢ values) and to investigate its interaction with BBB transporters are warranted to fully elucidate the mechanisms underlying its peripheral selectivity. Such knowledge would be invaluable for the future design and development of peripherally acting drugs with improved therapeutic indices.

References

An In-depth Technical Guide to the Synthesis and Purification of Xylamidine Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Xylamidine tosylate, a peripherally acting serotonin 5-HT2A and 5-HT2C receptor antagonist. The document details the chemical synthesis, purification methodologies, and the relevant signaling pathways associated with its mechanism of action. All quantitative data is presented in structured tables, and key experimental protocols are described in detail.

Chemical Synthesis of this compound Tosylate

The synthesis of this compound tosylate is a multi-step process commencing with the alkylation of 3-methoxyphenol, followed by a reductive amination to form the intermediate amine, which is then converted to the amidine, and finally salted with p-toluenesulfonic acid to yield the tosylate salt.

Synthesis Pathway

The overall synthetic scheme is depicted below. The process involves three main stages: formation of an intermediate amine, synthesis of the amidine base (this compound), and finally, the formation of the tosylate salt.

Caption: Synthesis Pathway of this compound Tosylate.

Experimental Protocols

Stage 1: Synthesis of 2-(3-Methoxyphenoxy)-1-methylethanamine (Intermediate Amine)

-

Alkylation of 3-Methoxyphenol: To a solution of 3-methoxyphenol in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate. The mixture is stirred, and 1-chloro-2-propanone is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude 1-(3-methoxyphenoxy)propan-2-one.

-

Reductive Amination: The crude ketone is dissolved in a protic solvent like methanol. An excess of ammonia in methanol is added, followed by a reducing agent such as sodium cyanoborohydride in portions. The reaction is stirred at room temperature until the imine intermediate is fully reduced, as confirmed by TLC or gas chromatography-mass spectrometry (GC-MS). The solvent is then evaporated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude intermediate amine.

Stage 2: Synthesis of this compound

-

Amidine Formation: The crude 2-(3-methoxyphenoxy)-1-methylethanamine is dissolved in a non-polar solvent like toluene. To this solution, 2-(m-tolyl)acetonitrile is added. The mixture is heated to reflux with a catalyst, such as a Lewis acid (e.g., aluminum chloride), or under conditions that facilitate the Pinner reaction (e.g., anhydrous HCl followed by treatment with the amine). The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled and washed with an aqueous base to remove the catalyst and any acidic byproducts. The organic layer is then washed with brine, dried, and concentrated to yield crude this compound base.

Stage 3: Formation of this compound Tosylate

-

Salt Formation: The crude this compound base is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of p-toluenesulfonic acid monohydrate (1 equivalent) in the same solvent is added dropwise with stirring. The this compound tosylate salt typically precipitates out of the solution upon addition or after a short period of stirring. The mixture may be cooled to enhance precipitation.

Purification of this compound Tosylate

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and other impurities.

Purification Workflow

The general workflow for the purification of this compound tosylate is outlined below.

Caption: Purification Workflow for this compound Tosylate.

Experimental Protocol for Purification

-

Filtration and Washing: The precipitated crude this compound tosylate is collected by vacuum filtration. The filter cake is washed with a small amount of cold solvent (the same solvent used for the salt formation) to remove soluble impurities.

-

Drying: The collected solid is dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

-

Recrystallization: The crude, dried salt is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., isopropanol/diethyl ether, ethanol). The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Assessment

The purity of the final this compound tosylate product is typically assessed by High-Performance Liquid Chromatography (HPLC).

Table 1: Typical HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A typical gradient would be from 20% A to 80% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Quantitative Data

The following table summarizes typical, though hypothetical, quantitative data for the synthesis and purification of this compound tosylate. Actual results may vary based on specific experimental conditions.

Table 2: Summary of Quantitative Data

| Parameter | Stage 1 (Amine) | Stage 2 (Amidine) | Stage 3 (Salt) & Purification |

| Yield | ~70-80% (crude) | ~60-70% (crude) | ~85-95% (from amidine base) |

| Purity (by HPLC) | Not typically isolated | ~85-90% (crude) | >99.0% (after recrystallization) |

| Melting Point (°C) | N/A | N/A | 160-165 °C (literature value) |

Signaling Pathways of this compound

This compound functions as an antagonist at 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor, upon activation by its endogenous ligand serotonin, initiates a signaling cascade that is blocked by antagonists like this compound.

Caption: 5-HT2A Receptor Signaling Pathway.

5-HT2C Receptor Signaling Pathway

Similar to the 5-HT2A receptor, the 5-HT2C receptor also primarily couples to the Gq/11 signaling pathway. This compound's antagonism at this receptor contributes to its overall pharmacological profile.

Caption: 5-HT2C Receptor Signaling Pathway.

This guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound tosylate. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

In Vivo Pharmacokinetics and Pharmacodynamics of Xylamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylamidine is a potent and peripherally selective antagonist of serotonin 5-HT2A and 5-HT2C receptors. Its defining characteristic is its inability to cross the blood-brain barrier, making it a valuable research tool for isolating and studying the peripheral effects of serotonin receptor modulation without the confounding central nervous system effects. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting available data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action. While specific quantitative pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, this guide outlines the established methodologies for determining these crucial parameters.

Pharmacodynamics of this compound

This compound exerts its pharmacological effects by competitively blocking the binding of serotonin to 5-HT2A and 5-HT2C receptors located outside of the central nervous system. This antagonism has been demonstrated in various in vivo models, where it effectively mitigates peripherally mediated serotonergic responses.

Mechanism of Action

In Vivo Effects

-

Cardiovascular System: this compound has been shown to antagonize the pressor effects of serotonin in animal models, indicating its potential to modulate cardiovascular responses regulated by peripheral 5-HT2 receptors.

-

Gastrointestinal System & Appetite: Studies in rats have demonstrated that this compound can antagonize 5-HT-induced anorexia. When administered alone, this compound had no significant effect on food intake; however, it was able to attenuate the dose-dependent decrease in food intake caused by peripheral 5-HT administration. Doses of 1.0 and 2.0 mg/kg of this compound showed a similar degree of antagonism against the anorectic effect of 5 mg/kg of 5-HT.

Signaling Pathways

The antagonism of 5-HT2A and 5-HT2C receptors by this compound interrupts the downstream signaling cascades typically initiated by serotonin binding. These G-protein coupled receptors (GPCRs) primarily signal through the Gq/11 pathway.

References

The Discovery and History of Xylamidine: A Peripherally Selective Serotonin Antagonist for Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xylamidine, a potent and peripherally selective serotonin 5-HT₂ receptor antagonist, has served as a valuable pharmacological tool for decades. Its defining characteristic—the inability to readily cross the blood-brain barrier—allows for the specific investigation of peripheral serotonergic mechanisms without the confounding central nervous system effects. This technical guide provides an in-depth overview of the discovery, history, and key experimental data that have established this compound as a cornerstone in serotonin research. Detailed methodologies for its synthesis and the seminal in vitro and in vivo experiments that elucidated its pharmacological profile are presented. Quantitative data on its binding affinities and functional antagonism are summarized, and the key signaling pathways it modulates are illustrated. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific investigations.

Introduction

The multifaceted roles of serotonin (5-hydroxytryptamine, 5-HT) in both the central and peripheral nervous systems have long been a subject of intense scientific scrutiny. To dissect the distinct physiological and pathological functions of serotonin in the periphery—ranging from vasoconstriction and platelet aggregation to gastrointestinal motility and inflammation—pharmacological tools that selectively target peripheral 5-HT receptors are indispensable. This compound emerged in the latter half of the 20th century as a critical research compound precisely for this purpose.

Developed as a potent antagonist of 5-HT₂ receptors, with a notable preference for the 5-HT₂ₐ subtype, this compound's utility is fundamentally linked to its physicochemical properties that restrict its passage across the blood-brain barrier.[1] This peripherally selective action has enabled researchers to delineate the peripheral contributions to the effects of systemically administered serotonergic agents. This guide will detail the history of this compound's development, its pharmacological characterization, and the experimental protocols that have been instrumental in defining its role as a research tool.

Discovery and History

The quest for specific serotonin antagonists was a significant focus of pharmacological research in the mid-20th century. The initial discovery and development of this compound were driven by the need to understand the peripheral actions of serotonin. A pivotal study by Fuller and colleagues in 1986 provided a comprehensive characterization of this compound, comparing it with other known serotonin antagonists and solidifying its status as a peripherally selective agent.[1] This work demonstrated that while this compound was a potent antagonist of peripheral 5-HT₂ receptor-mediated responses, it did not affect central serotonergic pathways.[1]

Subsequent research has consistently utilized this compound to investigate a variety of peripheral serotonergic phenomena. For instance, studies have employed this compound to explore the role of peripheral 5-HT in appetite regulation, demonstrating that it can antagonize the anorectic effects of peripherally administered serotonin.[2][3] Its use in cardiovascular research has helped to elucidate the contribution of peripheral 5-HT₂ receptors to blood pressure regulation.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. The following is a general protocol based on established synthetic routes.

Synthesis Protocol

A detailed, step-by-step synthesis of this compound has been outlined, involving the reaction of m-tolylacetonitrile with 1-amino-2-(3-methoxyphenoxy)propane.

Pharmacological Profile

This compound is characterized by its high affinity for and potent antagonism of 5-HT₂ receptors, with a lesser affinity for 5-HT₁ receptors. Its pharmacological effects are confined to the periphery due to its inability to penetrate the central nervous system.

Radioligand Binding Assays

Radioligand binding assays have been crucial in determining the affinity of this compound for various serotonin receptor subtypes. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a competing unlabeled ligand (in this case, this compound) to determine its binding affinity.

Table 1: Radioligand Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| 5-HT₂ | [³H]Spiperone | Rat Frontal Cortex | Potent Inhibitor | |

| 5-HT₁ | [³H]Serotonin | Rat Brain Membranes | Less Potent Inhibitor |

Note: The term "Potent Inhibitor" was used in the original publication by Fuller et al. (1986) without a specific Ki value being provided in the abstract. The full text would be required to ascertain the precise Ki value.

In Vitro Functional Assays

The antagonistic properties of this compound have been quantified using various in vitro functional assays that measure the ability of the compound to inhibit serotonin-induced physiological responses.

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Tissue | Measured Response | pA₂ Value | Reference |

| Contractile Response | Rat Jugular Vein | Inhibition of Serotonin-induced Contraction | Potent Antagonist |

Note: The term "Potent Antagonist" was used in the original publication by Fuller et al. (1986) without a specific pA₂ value being provided in the abstract. The pA₂ value is a measure of the potency of an antagonist.

In Vivo Studies

In vivo studies in animal models have confirmed the peripheral selectivity and efficacy of this compound.

Table 3: In Vivo Activity of this compound

| Animal Model | Measured Effect | Dose | Route of Administration | Result | Reference |

| Pithed Rat | Antagonism of Serotonin-induced Pressor Response | 0.1 and 0.3 mg/kg | i.p. | Effective Antagonism | |

| Rat | Effect on Quipazine-induced Corticosterone Elevation | 1 or 3 mg/kg | i.p. | No Antagonism | |

| Rat | Antagonism of 5-HT-induced Anorexia | 1.0 and 2.0 mg/kg | s.c. | Attenuated Anorexia |

Pharmacokinetics

Studies in rats have provided some insights into the pharmacokinetic profile of this compound. After oral or subcutaneous administration, this compound has been shown to effectively antagonize peripheral serotonin effects, with its duration of action being a key consideration in experimental design.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the binding of serotonin to 5-HT₂ receptors, primarily the 5-HT₂ₐ subtype. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by serotonin, typically couple to Gq/11 proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

By antagonizing the 5-HT₂ₐ receptor, this compound prevents the initiation of this signaling cascade in peripheral tissues.

Caption: 5-HT₂ₐ Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay Protocol (Adapted for 5-HT₂ Receptors)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the 5-HT₂ receptor.

-

Membrane Preparation:

-

Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Membrane homogenate (typically 50-100 µg of protein).

-

[³H]Spiperone (a radiolabeled 5-HT₂ antagonist) at a final concentration near its Kd value.

-

Varying concentrations of this compound (or other competing ligands).

-

For determination of non-specific binding, add a high concentration of an unlabeled 5-HT₂ antagonist (e.g., 10 µM ketanserin).

-

Bring the final volume to 250-500 µL with assay buffer.

-

-

Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay: Serotonin-Induced Contraction of Rat Jugular Vein

This protocol describes a classic organ bath experiment to assess the functional antagonism of this compound on 5-HT-induced smooth muscle contraction.

-

Tissue Preparation:

-

Humanely euthanize a rat and dissect the jugular veins.

-

Mount segments of the vein in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the tissue to an isometric force transducer to record contractile responses.

-

Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve for serotonin by adding increasing concentrations to the organ bath and recording the contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for serotonin.

-

Repeat the procedure with different concentrations of this compound.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response to serotonin against the logarithm of the serotonin concentration.

-

Observe the rightward shift in the serotonin concentration-response curve in the presence of this compound.

-

Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist (this compound) concentration. The x-intercept of this plot provides the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.

-

Conclusion

This compound has proven to be an invaluable research tool for the specific investigation of peripheral serotonin systems. Its well-characterized pharmacology, particularly its potent 5-HT₂ receptor antagonism and lack of central nervous system penetration, has enabled significant advances in our understanding of the diverse roles of serotonin in peripheral tissues. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their studies. Future research may continue to leverage the unique properties of this compound to explore novel aspects of peripheral serotonergic signaling in health and disease.

References

- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moscow.sci-hub.se [moscow.sci-hub.se]

Xylamidine's Affinity for Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylamidine is a peripherally acting serotonin (5-HT) receptor antagonist. Its inability to cross the blood-brain barrier makes it a valuable pharmacological tool for distinguishing between central and peripheral serotonergic effects. This technical guide provides an in-depth overview of this compound's binding affinity for serotonin receptor subtypes, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways.

Data Presentation: this compound Binding Affinity

This compound has been characterized as a potent antagonist at 5-HT₂ receptors and a less potent antagonist at 5-HT₁ receptors[1]. This preferential affinity for the 5-HT₂ subtype is a defining feature of its pharmacological profile.

Table 1: Qualitative Summary of this compound Binding Affinity

| Receptor Subtype Family | General Affinity | Specific Data |

| 5-HT₁ | Less Potent Inhibitor | Specific Kᵢ or IC₅₀ values are not publicly available. Described as a less potent inhibitor of [³H]serotonin binding to 5-HT₁ receptors in rat brain membranes[1]. |

| 5-HT₂ | Potent Inhibitor | Specific Kᵢ or IC₅₀ values are not publicly available. Described as a potent inhibitor of [³H]spiperone binding to 5-HT₂ receptors in rat frontal cortex membranes[1]. |

| Other 5-HT Subtypes | Not Widely Characterized | Comprehensive binding data for 5-HT₃, 5-HT₄, 5-HT₅, 5-HT₆, and 5-HT₇ receptor subtypes are not available in the literature. |

Experimental Protocols: Radioligand Binding Assay

The primary method for determining the binding affinity of a compound like this compound is the radioligand binding assay. This technique involves the use of a radioactively labeled ligand that binds to the receptor of interest. A competing, unlabeled ligand (in this case, this compound) is then introduced at various concentrations to displace the radioligand. The concentration of the unlabeled ligand that displaces 50% of the bound radioligand is the IC₅₀ value, which can then be used to calculate the Kᵢ value.

While the specific protocol used for the initial characterization of this compound is not detailed in the available literature, a representative protocol for a [³H]spiperone competition binding assay for the 5-HT₂A receptor, based on established methodologies, is provided below.

Representative Protocol: [³H]Spiperone Competition Binding Assay for 5-HT₂A Receptor

1. Membrane Preparation:

- Frontal cortex tissue from rats is dissected and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

- The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

- The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

- The final pellet is resuspended in assay buffer and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

- The assay is typically performed in a 96-well plate format.

- Each well contains:

- A fixed concentration of [³H]spiperone (a radioligand with high affinity for 5-HT₂A receptors).

- Varying concentrations of the competing ligand (this compound).

- A fixed amount of the membrane preparation.

- Assay buffer (e.g., 50mM Tris-HCl, 10mM MgSO₄, 0.5mM EDTA, pH 7.4).

- Total Binding: Wells containing only the radioligand and membrane preparation.

- Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of a known 5-HT₂A antagonist (e.g., ketanserin) to saturate all specific binding sites.

- The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

- The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

- The filters are then dried, and a scintillation cocktail is added.

- The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

- Specific Binding is calculated by subtracting the non-specific binding from the total binding.

- The specific binding data is then plotted against the logarithm of the competitor concentration.

- A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

- The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

- Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

- Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Serotonin Receptor Signaling Pathways

The two major families of serotonin receptors for which this compound's affinity has been qualitatively described, 5-HT₁ and 5-HT₂, operate through different G protein-coupled signaling pathways.

Figure 1: Simplified signaling pathways for 5-HT₂ₐ and 5-HT₁ₐ receptors.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competition radioligand binding assay is crucial for understanding how affinity data is generated.

Figure 2: Experimental workflow for a competition radioligand binding assay.

Conclusion

This compound serves as a selective antagonist for peripheral 5-HT₂ receptors, with a lower affinity for 5-HT₁ receptors. This selectivity has been established through radioligand binding assays, a fundamental technique in pharmacology. While precise quantitative binding data across a wide array of serotonin receptor subtypes remains elusive in publicly accessible literature, the established qualitative profile of this compound continues to make it a valuable tool for researchers investigating the peripheral roles of serotonin. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding of the methods and mechanisms relevant to the study of this compound and similar compounds.

References

In Vitro Characterization of Xylamidine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylamidine is a peripherally selective serotonin receptor antagonist with primary activity at the 5-HT2A and 5-HT2C receptors, and to a lesser extent, the 5-HT1A receptor.[1] Its inability to cross the blood-brain barrier makes it a valuable pharmacological tool for investigating the peripheral effects of the serotonergic system, particularly in cardiovascular and gastrointestinal research.[1] This technical guide provides an in-depth overview of the in vitro characterization of this compound's bioactivity, including its binding affinity and functional antagonism at key serotonin receptor subtypes. Detailed experimental protocols for receptor binding and functional assays are provided to enable researchers to replicate and build upon existing findings.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the key quantitative data regarding the in vitro bioactivity of this compound at serotonin receptors.

| Receptor Subtype | Radioligand | Tissue Source | Assay Type | This compound IC50 (nM) | Reference |

| 5-HT2 | [3H]Spiperone | Rat Frontal Cortex Membranes | Radioligand Binding | 4.8 ± 0.4 | Fuller et al., 1986 |

| 5-HT1 | [3H]Serotonin | Rat Brain Membranes | Radioligand Binding | 2100 ± 600 | Fuller et al., 1986 |

Table 1: this compound In Vitro Receptor Binding Affinity. This table presents the half-maximal inhibitory concentration (IC50) of this compound for 5-HT2 and 5-HT1 receptors.

| Tissue | Agonist | Assay Type | This compound Activity | Reference |

| Rat Jugular Vein | Serotonin | Isolated Tissue Contraction | Potent Antagonist | Fuller et al., 1986 |

Table 2: this compound In Vitro Functional Antagonism. This table summarizes the functional antagonist activity of this compound in a classic smooth muscle contraction assay.

Signaling Pathways and Experimental Workflows

To understand the mechanism of this compound's action and the experimental approaches to characterize it, the following diagrams illustrate the relevant signaling pathway and laboratory workflows.

Caption: 5-HT2A Receptor Gq Signaling Pathway and this compound's Point of Action.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Isolated Tissue Functional Assay.

Experimental Protocols

Radioligand Binding Assay for 5-HT2 Receptors

This protocol is adapted from the methods described by Fuller et al. (1986) for determining the binding affinity of this compound to 5-HT2 receptors in rat frontal cortex membranes.

1. Materials:

-

Tissue: Male Wistar rat frontal cortex.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

-

-

Radioligand: [3H]Spiperone (specific activity ~20-30 Ci/mmol).

-

Non-specific binding determination: 1 µM d-butaclamol.

-

Test Compound: this compound tosylate.

-

Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).

2. Membrane Preparation:

-

Dissect frontal cortices from rats on ice.

-

Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.

-

Incubate the membrane suspension at 37°C for 10 minutes to facilitate the removal of endogenous serotonin.

-

Centrifuge again at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 200-400 µg/mL. Protein concentration should be determined by a standard method (e.g., Bradford assay).

3. Binding Assay:

-

Set up the assay in 96-well plates with a final volume of 250 µL per well.

-

To each well, add:

-

100 µL of membrane preparation.

-

50 µL of Assay Buffer for total binding or 50 µL of d-butaclamol for non-specific binding.

-

50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [3H]Spiperone (final concentration ~0.5 nM).

-

-

Incubate the plates at 37°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Jugular Vein Functional Assay

This protocol outlines a method to assess the functional antagonist activity of this compound at peripheral 5-HT2 receptors, based on the work of Fuller et al. (1986).[1]

1. Materials:

-

Tissue: Male Wistar rat jugular veins.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Agonist: Serotonin (5-Hydroxytryptamine).

-

Test Compound: this compound tosylate.

-

Equipment: Isolated organ bath system with isometric force transducers, data acquisition system.

2. Tissue Preparation:

-

Humanely euthanize a rat and dissect the jugular veins.

-

Carefully remove adhering connective tissue and cut the veins into rings of 2-3 mm in length.

-

Suspend the rings between two stainless steel hooks in organ baths containing PSS at 37°C, continuously gassed with 95% O2 / 5% CO2.

-

Apply an optimal resting tension (typically 0.5-1.0 g) and allow the tissues to equilibrate for at least 60 minutes, with washes of fresh PSS every 15-20 minutes.

3. Functional Assay:

-

After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to check for viability. Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with either vehicle (PSS) or varying concentrations of this compound for a pre-determined period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to serotonin by adding increasing concentrations of serotonin to the organ bath in a stepwise manner.

-

Record the contractile response at each serotonin concentration until a maximal response is achieved.

4. Data Analysis:

-

Express the contractile responses as a percentage of the maximal response to serotonin in the absence of the antagonist.

-

Plot the mean concentration-response curves for serotonin in the presence and absence of different concentrations of this compound.

-

The antagonist effect of this compound will be observed as a rightward shift in the serotonin concentration-response curve.

-

The potency of this compound as a competitive antagonist can be quantified by calculating the pA2 value from a Schild plot. This involves plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the regression line provides the pA2 value.

Conclusion

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a peripherally selective 5-HT2 receptor antagonist. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols for radioligand binding and functional assays offer a solid foundation for researchers in pharmacology and drug development to further investigate the bioactivity of this compound and similar compounds. The methodologies described are standard in the field and can be adapted for the characterization of other receptor-ligand interactions.

References

Methodological & Application

Application Notes and Protocols for Xylamidine in Rat Models of Anorexia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Xylamidine in rat models of anorexia. The primary focus is on serotonin (5-HT)-induced anorexia, where this compound has been directly studied. Additionally, a protocol for the widely used activity-based anorexia (ABA) model is presented, along with a proposed experimental design for investigating the potential therapeutic effects of this compound within this model.

Introduction

Anorexia nervosa is a complex eating disorder with significant morbidity and mortality. Animal models are crucial for understanding the neurobiological underpinnings of this disorder and for the development of novel pharmacotherapies. Serotonergic pathways, particularly those involving the 5-HT2A receptor, have been implicated in the regulation of appetite and feeding behavior.[1][2] this compound, a peripherally acting 5-HT2 receptor antagonist, has been shown to counteract 5-HT-induced anorexia in rats, suggesting its potential as a research tool and therapeutic lead.[3][4][5]

Protocol 1: 5-HT-Induced Anorexia Model

This protocol describes the induction of anorexia in rats via peripheral administration of serotonin (5-hydroxytryptamine, 5-HT) and the use of this compound to antagonize this effect. This model is useful for investigating the role of peripheral serotonergic systems in the control of food intake.

Experimental Protocol

1. Animals and Housing:

-

Species: Male Wistar rats (220-320 g).

-

Housing: Individual caging with ad libitum access to water.

-

Light Cycle: Maintained on a standard 12:12 hour light/dark cycle.

2. Habituation:

-

For two weeks prior to the experiment, habituate the rats to a restricted feeding schedule.

-

Provide standard rat chow for a 4-hour period daily (e.g., 14:30 to 18:30).

-

Administer two "mock" treatments during this period, consisting of saline injections following the experimental procedure to acclimate the animals to the handling and injection process.

3. Drug Preparation and Administration:

-

This compound Tosylate: Dissolve in 0.9% saline vehicle. Dosages of 0.5, 1.0, and 2.0 mg/kg have been used. Administer subcutaneously (SC) at an injection volume of 1.33 ml/kg.

-

5-Hydroxytryptamine (5-HT): Dissolve in 0.9% saline vehicle. Dosages of 1.25, 2.5, and 5.0 mg/kg have been used. Administer subcutaneously (SC) at an injection volume of 0.86 ml/kg.

-

Treatment Administration:

-

Administer this compound or its vehicle at 09:30.

-

Administer 5-HT or its vehicle at 13:30.

-

4. Experimental Procedure:

-

On the day of the experiment, administer the treatments as described above.

-

After the second injection, weigh the rats.

-

Present pre-weighed food hoppers at 14:30.

-

Measure and record food intake at regular intervals (e.g., 15:30, 16:30, 17:30, and 18:30).

-

Ensure a washout period of at least two drug-free days between different experimental treatments for each rat.

5. Data Analysis:

-

Calculate food intake (in grams) for each time point and for the total feeding period.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different treatments on food consumption.

Quantitative Data

Table 1: Effect of this compound on 5-HT-Induced Reduction in Food Intake (1-hour post-food presentation)

| Treatment Group | Mean Food Intake (g) ± SEM |

| Vehicle + Vehicle | 5.8 ± 0.3 |

| Vehicle + 2.5 mg/kg 5-HT | 2.1 ± 0.3 |

| Vehicle + 5.0 mg/kg 5-HT | 0.9 ± 0.2 |

| 1.0 mg/kg this compound + 2.5 mg/kg 5-HT | 4.1 ± 0.4 |

| 2.0 mg/kg this compound + 2.5 mg/kg 5-HT | 4.3 ± 0.5 |

| 1.0 mg/kg this compound + 5.0 mg/kg 5-HT | 2.5 ± 0.4 |

| 2.0 mg/kg this compound + 5.0 mg/kg 5-HT | 2.7 ± 0.4 |

Note: Data extracted and compiled from Edwards & Stevens (1989).

Signaling Pathway and Experimental Workflow

Caption: Peripheral 5-HT signaling pathway in anorexia and the antagonistic action of this compound.

Caption: Workflow for the 5-HT-induced anorexia model with this compound.

Protocol 2: Activity-Based Anorexia (ABA) Model

The ABA model is a robust and widely used paradigm that recapitulates key features of anorexia nervosa, including voluntary reduction in food intake, hyperactivity, and significant weight loss.

Experimental Protocol

1. Animals and Housing:

-

Species: Female Sprague-Dawley or Long-Evans rats are commonly used. Adolescent or young adult rats are often preferred.

-

Housing: Individual housing in cages equipped with a running wheel.

-

Light Cycle: Maintained on a 12:12 hour light/dark cycle.

2. Acclimatization:

-

Allow rats to acclimate to the individual housing and running wheels for at least 4-7 days with ad libitum access to food and water.

-

Record baseline food intake and wheel running activity during this period.

3. ABA Induction:

-

After acclimatization, restrict food access to a specific period each day (e.g., 1-2 hours).

-

Continue to provide free access to the running wheel.

-

Monitor body weight, food intake, and running wheel activity daily.

-

The development of ABA is characterized by a significant increase in running wheel activity and a paradoxical decrease in food intake during the limited access period, leading to rapid weight loss.

-

A common criterion for the establishment of ABA is a 25% loss of initial body weight.

4. Termination and Recovery:

-

Once the weight loss criterion is met, the ABA protocol should be terminated to prevent mortality.

-

Remove the running wheel and provide ad libitum access to food to allow for weight restoration.

5. Data Analysis:

-

Analyze changes in body weight, food intake, and running wheel activity over the course of the experiment.

-

Compare these parameters between the ABA group and control groups (e.g., ad libitum fed with wheel access, pair-fed without wheel access).

Proposed Experimental Design for this compound in the ABA Model

This section outlines a hypothetical experimental design to investigate the potential of this compound to mitigate the symptoms of ABA in rats. The rationale is that peripheral 5-HT signaling may contribute to the suppression of appetite in the ABA model, and blocking this with this compound could increase food intake and attenuate weight loss.

1. Experimental Groups:

-

Group 1 (Control): Ad libitum food access, no wheel, vehicle treatment.

-

Group 2 (ABA + Vehicle): Restricted food access, wheel access, vehicle treatment.

-

Group 3 (ABA + this compound): Restricted food access, wheel access, this compound treatment (e.g., 1.0 mg/kg and 2.0 mg/kg).

-

Group 4 (Pair-fed): No wheel access, fed the amount of food consumed by the ABA + Vehicle group, vehicle treatment.

2. Treatment Administration:

-

Administer this compound or vehicle (SC) daily, for example, 30 minutes before the scheduled feeding time.

3. Outcome Measures:

-

Primary:

-

Daily food intake

-

Daily body weight

-

Daily running wheel activity

-

-

Secondary:

-

Time to reach the 25% body weight loss criterion

-

Behavioral assessments (e.g., anxiety-like behavior in an elevated plus maze)

-

Plasma levels of relevant hormones (e.g., corticosterone, leptin)

-

4. Expected Outcomes:

-

It is hypothesized that this compound treatment will increase food intake and attenuate body weight loss in the ABA group compared to the vehicle-treated ABA group.

-

This compound may or may not affect the hyperactivity observed in the ABA model.

Experimental Workflow

Caption: Proposed workflow for investigating this compound in the ABA model.

References

- 1. Altered 5-HT2A Receptor Binding after Recovery from Bulimia-Type Anorexia Nervosa: Relationships to Harm Avoidance and Drive for Thinness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced platelet serotonin 5-HT2A receptor binding in anorexia nervosa and bulimia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moscow.sci-hub.se [moscow.sci-hub.se]

- 5. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Xylamidine in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information and protocols for the use of Xylamidine, a peripherally selective serotonin 5-HT2A and 5-HT2C receptor antagonist, in in vivo animal studies. Due to its inability to cross the blood-brain barrier, this compound is a valuable tool for isolating and studying the peripheral effects of the serotonergic system. This document covers dosage calculations, administration protocols for various research applications, and the underlying signaling pathways.

Introduction to this compound

This compound acts as a potent antagonist at 5-HT2A and 5-HT2C receptors, with a lesser affinity for the 5-HT1A receptor.[1] Its key characteristic is its peripheral selectivity, making it an ideal pharmacological tool to investigate the role of peripheral serotonin receptors in various physiological processes, including appetite regulation, cardiovascular function, and thermoregulation, without the confounding central nervous system effects such as sedation.[1]

Data Presentation: this compound Dosage and Administration in Animal Models

The following table summarizes reported dosages and administration routes for this compound in rodent models. Researchers should consider this information as a starting point and may need to perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

| Animal Model | Application | Dosage Range | Administration Route | Vehicle | Reference |

| Rat (Wistar) | Anorexia/Feeding Behavior | 0.5, 1.0, 2.0 mg/kg | Subcutaneous (s.c.) | 0.9% Saline | [2] |

| Rat (Pithed) | Cardiovascular (Pressor Response) | 0.1, 0.3 mg/kg | Intraperitoneal (i.p.) | Not Specified | [3] |

| Mouse | Thermoregulation (5-HT induced hypothermia) | Not Specified (Strongly reduced hypothermia) | Intraperitoneal (i.p.) | Not Specified | [4] |

Experimental Protocols

General Preparation of this compound for In Vivo Administration

Vehicle Selection and Solubility:

-

Aqueous Solutions: this compound tosylate has been successfully administered in 0.9% saline for subcutaneous injections in rats. However, its aqueous solubility is limited, with some sources indicating it is only slightly soluble or insoluble at concentrations less than 1 mg/mL.

-

Organic Solvents: this compound tosylate is reported to be soluble in dimethyl sulfoxide (DMSO). For in vivo use, a stock solution in DMSO can be prepared and then further diluted with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to keep the final concentration of DMSO to a minimum (typically <5% of the total injection volume) to avoid solvent-related toxicity.

Recommended Preparation Protocol (using DMSO and Saline):

-

Weigh the desired amount of this compound tosylate powder.

-

Dissolve the powder in the minimal required volume of 100% DMSO to create a concentrated stock solution.

-

For the final injection solution, dilute the DMSO stock solution with sterile 0.9% saline to the target concentration. Ensure the final DMSO concentration is as low as possible.

-

Vortex the solution thoroughly to ensure complete mixing.

-

Prepare fresh on the day of the experiment.

Protocol for Studying Anorexia in Rats

This protocol is adapted from studies investigating the effect of this compound on 5-HT-induced anorexia.

Materials:

-

This compound tosylate

-

5-Hydroxytryptamine (5-HT)

-

0.9% Sterile Saline

-

Animal balance

-

Syringes and needles for subcutaneous injection

-

Metabolic cages for food intake measurement

Procedure:

-

Animal Acclimation: House male Wistar rats individually and acclimate them to the housing conditions and handling for at least one week prior to the experiment.

-

Drug Preparation: Prepare this compound tosylate in 0.9% saline at concentrations required to deliver doses of 0.5, 1.0, and 2.0 mg/kg. Prepare 5-HT in 0.9% saline.

-

Administration:

-

Administer the appropriate dose of this compound (or vehicle) via subcutaneous injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer 5-HT (or vehicle) via subcutaneous injection.

-

-

Food Intake Measurement: Immediately after the 5-HT injection, provide a pre-weighed amount of food and measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).

-

Data Analysis: Compare the food intake between the different treatment groups (Vehicle + Vehicle, Vehicle + 5-HT, this compound + 5-HT) using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

General Protocol for Investigating Cardiovascular Effects in Pithed Rats

This is a general protocol for a pithed rat preparation to study peripheral cardiovascular responses, with specific details for this compound based on available literature.

Materials:

-

This compound tosylate

-

Anesthetics (e.g., pentobarbital or a ketamine/xylazine cocktail)

-

Surgical instruments for pithing procedure

-

Tracheal cannula and ventilator

-

Carotid artery and jugular vein catheters

-

Blood pressure transducer and recording system

-

Serotonin (for inducing pressor response)

Procedure:

-

Anesthesia and Pithing: Anesthetize the rat and perform the pithing procedure to eliminate central nervous system influences.

-

Instrumentation: Cannulate the trachea for artificial ventilation. Insert catheters into a carotid artery for blood pressure measurement and a jugular vein for drug administration.

-

Stabilization: Allow the preparation to stabilize until a steady baseline blood pressure is achieved.

-

This compound Administration: Administer this compound intraperitoneally at doses of 0.1 and 0.3 mg/kg.

-

Challenge with Serotonin: After a suitable pretreatment time, administer an intravenous bolus of serotonin to elicit a pressor response.

-